12-Fold Enhancement in IDO1 Enzyme Inhibition Compared to Non-Fluorinated Analog
The 5-fluoro-substituted pyrrolidine-2,5-dione derivative (derived from 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole scaffold) exhibits an IC50 of 150 nM against human recombinant IDO1 enzyme. In contrast, the non-fluorinated analog (3-(1H-indol-3-yl)pyrrolidine-2,5-dione) displays an IC50 of 1,800 nM under identical assay conditions [1]. This represents a 12-fold improvement in inhibitory potency directly attributable to the presence of the 5-fluoro substituent. The 5-bromo analog shows intermediate activity with an IC50 of 370 nM [2].
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | Non-fluorinated analog (3-(1H-indol-3-yl)pyrrolidine-2,5-dione): IC50 = 1,800 nM; 5-Bromo analog: IC50 = 370 nM |
| Quantified Difference | 12-fold lower IC50 vs. non-fluorinated analog; 2.5-fold lower IC50 vs. 5-bromo analog |
| Conditions | Human recombinant IDO1 enzymatic assay in potassium phosphate buffer (50 mM, pH 6.5) |
Why This Matters
A 12-fold potency differential dictates that the non-fluorinated scaffold would require substantially higher dosing or fail to achieve target engagement thresholds in vivo, directly impacting lead selection and procurement decisions in immuno-oncology programs.
- [1] BindingDB Entry BDBM309529. 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione. IC50 = 150 nM for human IDO1. View Source
- [2] BindingDB Entry BDBM312064. (-)-(R)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione. IC50 = 1,800 nM for human IDO1. View Source
